adamantan-1-ylmethyl N-ethylcarbamate
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Overview
Description
Adamantan-1-ylmethyl N-ethylcarbamate is a chemical compound with the molecular formula C14H23NO2 and a molecular weight of 237.34 g/mol . It is a derivative of adamantane, a polycyclic hydrocarbon known for its stability and unique cage-like structure. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of adamantan-1-ylmethyl N-ethylcarbamate typically involves the reaction of adamantan-1-ylmethylamine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Adamantan-1-ylmethyl N-ethylcarbamate can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Adamantan-1-ylmethyl N-ethylcarbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of adamantan-1-ylmethyl N-ethylcarbamate involves its interaction with specific molecular targets in biological systems. The adamantane moiety is known to enhance the lipoph
Properties
IUPAC Name |
1-adamantylmethyl N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-2-15-13(16)17-9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,2-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXITTNFSSJVQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OCC12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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